molecular formula C14H23N B262063 N-(2-phenylpropyl)pentan-1-amine

N-(2-phenylpropyl)pentan-1-amine

Cat. No.: B262063
M. Wt: 205.34 g/mol
InChI Key: OSCRLMXNDRDFHX-UHFFFAOYSA-N
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Description

N-(2-Phenylpropyl)pentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone substituted with a 2-phenylpropyl group. Its molecular formula is C₁₄H₂₃N (molecular weight: 205.34 g/mol). This compound shares structural motifs with phenethylamines and fentanyl analogs but lacks the opioid-associated piperidine or amide groups. Its physicochemical properties, including increased lipophilicity due to the pentyl chain, influence its pharmacokinetic behavior .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(2-phenylpropyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3

InChI Key

OSCRLMXNDRDFHX-UHFFFAOYSA-N

SMILES

CCCCCNCC(C)C1=CC=CC=C1

Canonical SMILES

CCCCCNCC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenethylamines

Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)

  • Structure : C₁₀H₁₅N, with a methyl group on the propyl chain adjacent to the benzene ring.
  • Key Differences :
    • Shorter alkyl chain (propyl vs. pentyl) reduces lipophilicity (logP ~2.5 vs. estimated ~4.0 for the target compound).
    • Methyl substitution on the amine nitrogen alters metabolic stability compared to the target’s secondary amine .
  • Analytical Data : Characterized via Q Exactive Plus Orbitrap (ESI-FTMS), showing distinct MS/MS fragmentation patterns due to structural variations .

Fentanyl Analogs

Beta-Methyl Fentanyl (N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide)

  • Structure : Incorporates a piperidine ring and amide group, critical for µ-opioid receptor binding.
  • Key Differences :
    • The target compound lacks the piperidine and amide moieties, rendering it inactive at opioid receptors.
    • Molecular weight disparity (target: 205.34 g/mol vs. beta-methyl fentanyl: ~352.5 g/mol) due to additional aromatic and heterocyclic groups in the latter .
  • Legal Status : Beta-methyl fentanyl is a controlled substance in multiple jurisdictions, whereas the target compound’s regulatory status depends on regional precursor laws .

Bicyclic Amines

N-(3-((9r,10r)-9,10-Ethanoanthracen-9(10H)-yl)propyl)-N-methylbicyclo[1.1.1]pentan-1-amine

  • Structure : Features a rigid bicyclo[1.1.1]pentane core and anthracene-derived substituents.
  • Key Differences :
    • The bicyclic framework enhances structural rigidity, reducing conformational flexibility compared to the target’s linear pentyl chain.
    • Higher molecular weight (estimated ~375 g/mol) and altered solubility profile due to aromatic systems .

Chlorinated Amines

N-(2-Chloroethyl)-N-methylpropan-1-amine

  • Structure : C₆H₁₄ClN, with a reactive chloroethyl group.
  • The target’s phenyl and pentyl groups confer greater steric bulk and lipophilicity, reducing reactivity .

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